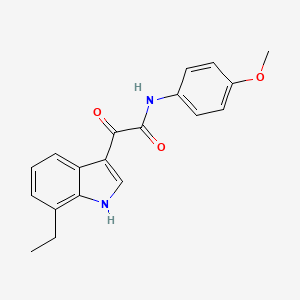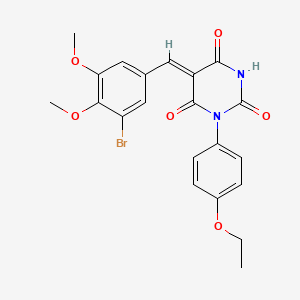![molecular formula C17H22N2O3S B4898250 N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes such as learning and memory, inflammation, and pain perception.
作用机制
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel expressed in the central and peripheral nervous systems. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, this compound has been shown to enhance synaptic plasticity and improve learning and memory. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. In cancer cells, this compound has been shown to increase sensitivity to chemotherapy drugs and induce apoptosis.
实验室实验的优点和局限性
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has several advantages as a research tool, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, including:
1. Investigating the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the immunomodulatory effects of this compound in autoimmune diseases such as multiple sclerosis and lupus.
3. Investigating the potential of this compound as a sensitizer for chemotherapy drugs in various types of cancer.
4. Developing more potent and selective α7 nAChR agonists based on the structure of this compound.
5. Studying the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function.
In conclusion, this compound is a compound with potential therapeutic applications in various fields of research. Its selectivity for the α7 nAChR and its ability to modulate various physiological processes make it a promising research tool and a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成方法
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can be synthesized through a multistep reaction starting from 3-methoxy-4-hydroxybenzaldehyde and 2-methyl-1,3-thiazole-4-carboxylic acid. The synthesis involves the protection of the hydroxyl group, esterification, and amidation reactions, followed by deprotection and purification steps.
科学研究应用
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, immunology, and oncology. In neurology, this compound has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, this compound has been investigated for its potential to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to apoptosis.
属性
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-19(6-2)17(20)13-7-8-15(16(9-13)21-4)22-10-14-11-23-12(3)18-14/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXBDNYONRYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CSC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
